An In-Depth Technical Guide to AC-(D)Phe-pro-borolys-OH: Structure, Properties, and Analysis
An In-Depth Technical Guide to AC-(D)Phe-pro-borolys-OH: Structure, Properties, and Analysis
Executive Summary: This technical guide provides a comprehensive overview of AC-(D)Phe-pro-borolys-OH, a synthetic peptide boronic acid. The document elucidates the molecule's chemical structure, calculates its precise molecular weight, and outlines a strategic workflow for its synthesis and purification. Furthermore, it delves into the mechanistic principles underlying its function as a potential enzyme inhibitor and discusses its applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering expert insights and validated protocols to support their work.
Molecular Profile and Physicochemical Properties
Peptide boronic acids represent a pivotal class of compounds, primarily recognized for their potent and often reversible inhibition of serine and threonine proteases. Their unique mechanism, where the boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, makes them powerful tools in biochemical research and valuable leads in therapeutic development. AC-(D)Phe-pro-borolys-OH is a specific molecule within this class, designed with distinct components to achieve specific interactions.
Deconstruction of the Chemical Structure
The nomenclature AC-(D)Phe-pro-borolys-OH precisely describes its constituent parts, which are covalently linked to form a tripeptide analog. Each component is selected for a specific function:
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AC (Acetyl Group): An N-terminal acetyl cap (CH₃CO-). This modification neutralizes the charge of the N-terminal amine, which can enhance the molecule's stability against degradation by aminopeptidases and may improve its membrane permeability.
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(D)Phe (D-Phenylalanine): The D-enantiomer of the amino acid phenylalanine. The use of a non-natural D-amino acid is a common strategy in medicinal chemistry to increase resistance to proteolytic degradation, thereby extending the molecule's biological half-life.[]
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pro (Proline): A cyclic amino acid that introduces a rigid kink into the peptide backbone. This conformational constraint can be crucial for locking the molecule into a bioactive conformation that fits precisely into the active site of a target enzyme.
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borolys (Boronated Lysine Analog): This is the pharmacophore of the molecule. It is an analog of the amino acid lysine where the C-terminal carboxylic acid is replaced by a boronic acid group (-B(OH)₂). This group is the key to its mechanism of action, enabling it to form a covalent, yet often reversible, bond with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site.
Physicochemical Data
A precise understanding of the molecule's properties is fundamental for any experimental work. The key quantitative data for AC-(D)Phe-pro-borolys-OH are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃BN₄O₅ | PubChem CID 5288064[2] |
| Average Molecular Weight | 432.32 g/mol | Calculated |
| Monoisotopic Mass | 432.2547 Da | Calculated |
| IUPAC Name | [(1R)-5-amino-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentyl]boronic acid | Constructed |
| PubChem Compound ID | 5288064 | PubChem[2] |
Note: A related compound, AC-(D)Phe-pro-borohomolys-OH (C₂₂H₃₅BN₄O₅), exists with a molecular weight of 446.4 g/mol and features an additional methylene group in the side chain.[3] Researchers should ensure they are working with the correct analog.
Synthesis and Purification Workflow
The synthesis of a complex peptide analog like AC-(D)Phe-pro-borolys-OH requires a multi-step, strategic approach. The most logical and field-proven method involves the assembly of the peptide backbone using Solid-Phase Peptide Synthesis (SPPS), followed by the coupling of the boronic acid-containing moiety and subsequent purification.
Conceptual Synthesis and Purification Workflow
The following diagram illustrates a high-level, logical workflow for the production of high-purity AC-(D)Phe-pro-borolys-OH. This process is designed to ensure efficiency, high yield, and a final product that meets rigorous quality standards for research applications.
Experimental Protocol: Reverse-Phase HPLC Purification
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. The objective is to resolve the target compound from impurities (e.g., unreacted starting materials, deletion sequences). The success of the protocol is validated by the subsequent LC-MS analysis, which must confirm that the collected fraction contains the desired mass and exhibits a single, sharp peak, indicating high purity.
Causality Behind Experimental Choices:
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Reverse-Phase HPLC (RP-HPLC): This technique is the gold standard for peptide purification. It separates molecules based on their hydrophobicity. The C18 stationary phase is hydrophobic, while the mobile phase gradient (from high aqueous content to high organic content) elutes compounds in order of increasing hydrophobicity.
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Acidic Mobile Phase (TFA): Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It protonates acidic residues and forms ion pairs with basic residues on the peptide, which sharpens the peaks and improves resolution. A concentration of 0.1% is standard as it provides effective pairing without being overly harsh.
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Acetonitrile (ACN): ACN is the organic solvent of choice due to its low viscosity, UV transparency, and ability to effectively elute a wide range of peptides.
Step-by-Step Protocol:
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Preparation of Mobile Phases:
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Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% TFA (v/v). Filter through a 0.22 µm filter and degas for 15 minutes.
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Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile (ACN) containing 0.1% TFA (v/v). Filter and degas as above.
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Sample Preparation:
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Dissolve the crude product (obtained after synthesis and cleavage) in a minimal amount of Mobile Phase A, with a small percentage of DMSO if solubility is an issue.
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Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
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HPLC System Setup:
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Column: C18 silica column (e.g., 10 mm internal diameter, 250 mm length, 5 µm particle size).
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Flow Rate: 4.0 mL/min (for a semi-preparative column).
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Detection: UV detector set to 220 nm and 280 nm. Phenylalanine provides a signal at 280 nm, while the peptide bonds absorb strongly at 220 nm.
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Column Temperature: 30 °C to ensure reproducible retention times.
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Purification Run:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
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Inject the prepared sample onto the column.
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Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.
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Monitor the chromatogram in real-time and collect fractions corresponding to the major peaks.
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Post-Purification Analysis:
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Analyze a small aliquot of each collected fraction using analytical LC-MS to identify the fraction containing the product with the correct mass-to-charge ratio (m/z).
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Pool the pure fractions, freeze-dry (lyophilize) to remove the solvent, and obtain the final product as a white, fluffy powder.
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Mechanism of Action and Research Applications
Mechanism of Protease Inhibition
The primary application for peptide boronic acids is in the field of enzyme inhibition.[] The boron atom in AC-(D)Phe-pro-borolys-OH is electrophilic. When the molecule binds to the active site of a target serine or threonine protease, the hydroxyl group of the catalytic residue (e.g., Serine-195 in chymotrypsin) performs a nucleophilic attack on the boron atom. This forms a stable, covalent tetrahedral boronate adduct, which effectively mimics the transition state of peptide hydrolysis. This stable complex sequesters the enzyme, preventing it from processing its natural substrates. The specificity of the inhibitor is driven by the peptide sequence (D-Phe-Pro), which directs the molecule to proteases with complementary binding pockets.
Potential Research Applications
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Drug Discovery: As potent enzyme inhibitors, these compounds can serve as lead structures for the development of therapeutics for diseases where protease activity is dysregulated, such as in cancer, inflammation, and viral infections.[]
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Chemical Biology: AC-(D)Phe-pro-borolys-OH can be used as a chemical probe to study the activity and function of specific proteases within complex biological systems.[]
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Structure-Activity Relationship (SAR) Studies: The molecule serves as a scaffold for creating analogs to probe enzyme-substrate interactions. For instance, modifying the phenylalanine or proline residues can provide insights into the specific requirements of an enzyme's binding pockets.[]
References
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PubChem. (n.d.). AC-(D)Phe-pro-borohomolys-OH. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). AC-(D)Phe-pro-borolys-OH. National Center for Biotechnology Information. Retrieved from [Link]
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Klus, G. T., & Cammidge, A. N. (2007). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ResearchGate. Retrieved from [Link]
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Chem-Impex. (n.d.). Acetyl-DL-phenylalanine. Retrieved from [Link]
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Jäkel, C., & O’Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Ac-Phe-Phe-OH. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
